Fmoc-D-Ser(trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCARTONYOJORBQ-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469553 | |

| Record name | Fmoc-O-trityl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212688-51-2 | |

| Record name | Fmoc-O-trityl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Ser(trt)-OH: Properties and Applications

Abstract: This guide provides a comprehensive technical overview of Nα-Fmoc-O-trityl-D-serine (Fmoc-D-Ser(trt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-serine into peptide sequences is a key strategy for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation.[1][2] This document delves into the core chemical properties of this compound, the strategic rationale for its protecting groups, detailed protocols for its application in Fmoc-based SPPS, and a discussion of potential side reactions and mitigation strategies. It is intended for researchers, chemists, and drug development professionals engaged in the chemical synthesis of peptides.

Core Physicochemical Properties

This compound is a white to off-white powder supplied in high purity for peptide synthesis.[3] Understanding its fundamental properties is crucial for its proper handling, storage, and application in synthesis protocols. The compound's large, hydrophobic trityl and Fmoc groups dominate its solubility profile, rendering it highly soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), but insoluble in aqueous solutions.[4]

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₁NO₅ | [3] |

| Molecular Weight | 569.65 g/mol | [3] |

| Appearance | White to slight yellow powder | [3] |

| Purity | ≥98.0% (HPLC) | [3] |

| Solubility | Soluble in DMF, DCM, DMSO | [4][5] |

| Storage Temperature | 2-8°C recommended for long-term stability | |

| Melting Point | 200-210 °C (decomposes) |

Proper storage in a cool, dry environment is essential to prevent degradation. The high molecular weight, largely contributed by the protecting groups, must be accurately accounted for when calculating molar equivalents for coupling reactions.

The Strategic Role of Orthogonal Protecting Groups

The utility of this compound in SPPS is defined by its two critical protecting groups, which are orthogonal to each other. This orthogonality allows for the selective removal of one group without affecting the other, a cornerstone of modern peptide synthesis.[6]

-

Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group.[7] Its primary function is to temporarily block the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain. It is quantitatively removed by treatment with a secondary amine base, typically a 20-40% solution of piperidine in DMF, which proceeds via a β-elimination mechanism.[6][8] The Fmoc group is stable to the acidic conditions used for final cleavage from most resins.[6]

-

O-Trt (Trityl) Group: The bulky trityl group protects the hydroxyl side chain of the serine residue. This is a critical function, as the unprotected hydroxyl group is nucleophilic and can lead to side reactions such as O-acylation during subsequent coupling steps. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[9] Its steric bulk also helps to minimize certain base-catalyzed side reactions during the synthesis.[10]

The combination of a base-labile Nα-protecting group and an acid-labile side-chain protecting group is the defining feature of the widely used Fmoc/tBu synthesis strategy.

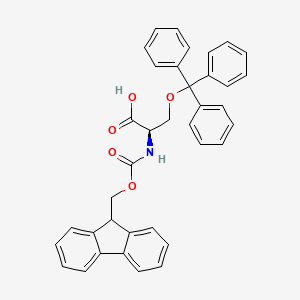

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of this compound is its incorporation into a peptide sequence on a solid support. The process follows a well-defined cycle of deprotection and coupling.

The SPPS Coupling Cycle

The iterative cycle for adding an amino acid in Fmoc-SPPS involves two main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to expose a free primary amine.

-

Coupling: The carboxylic acid of the incoming this compound is activated and reacted with the newly exposed amine, forming a new peptide bond.

Caption: The iterative workflow for Fmoc-SPPS.

Detailed Experimental Protocol: Coupling of this compound

This protocol outlines a standard manual coupling procedure on a 0.1 mmol scale.

Materials:

-

Fmoc-protected peptide-resin (0.1 mmol)

-

This compound (285 mg, 0.5 mmol, 5 eq)

-

HBTU (189 mg, 0.5 mmol, 5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq)

-

Anhydrous, amine-free DMF

-

20% (v/v) Piperidine in DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[11]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Add a second 5 mL portion of 20% piperidine/DMF. Agitate for 15 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve this compound and HBTU in ~3 mL of DMF.

-

Add DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[6]

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

Potential Side Reactions and Mitigation

While robust, the use of this compound is not without potential challenges. Awareness of these side reactions is key to successful synthesis.

-

Racemization: Although the urethane-based Fmoc group significantly suppresses racemization, it can still occur, particularly with certain activation methods.[12] Using aminium/uronium salt activators like HBTU or HATU with a carefully controlled amount of base (DIPEA or collidine) is standard practice.[6] Over-activation or prolonged exposure to excess base should be avoided.[6]

-

Premature Trityl Deprotection: The trityl group is sensitive to repeated exposure to the basic conditions of Fmoc deprotection, although it is generally considered stable enough for the duration of a typical synthesis. Trace acid impurities in solvents can also cause premature cleavage. Using high-quality, amine-free DMF is critical.[11]

-

Aspartimide Formation (in adjacent residues): In sequences containing Asp-Ser, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[10][12] This can lead to chain termination and epimerization. While the bulky Trt group on serine may offer some steric hindrance, adding HOBt to the deprotection solution can help suppress this side reaction.[10]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups, including the trityl group on D-serine, must be removed.

The Role of Scavengers: The cleavage of the trityl group generates a stable trityl cation (Trt⁺). This electrophilic species can re-attach to the serine hydroxyl group or cause alkylation of other sensitive residues like Tryptophan or Cysteine.[13] To prevent this, a "cleavage cocktail" containing scavengers is used to irreversibly trap the cation.[13]

Standard Cleavage Protocol:

Reagents:

-

Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[14]

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[14]

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10 times the volume of the filtrate).[13]

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether, wash the pellet with cold ether, and dry the final product under vacuum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-Gln(Trt)-OH_TargetMol [targetmol.com]

- 6. chempep.com [chempep.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-D-Ser(trt)-OH: Properties, Application, and Strategic Implementation in Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-serine, commonly abbreviated as Fmoc-D-Ser(trt)-OH. We will dissect its fundamental physicochemical properties, elucidate the strategic roles of its orthogonal protecting groups, and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who seek to leverage this critical building block for the synthesis of complex peptides, with a focus on ensuring high fidelity and yield. We will address common challenges, offer troubleshooting insights, and present a framework for its rational incorporation into synthetic workflows.

Introduction: The Significance of this compound in Modern Peptide Chemistry

The precise assembly of amino acids into a defined sequence is the foundation of peptide science. The choice of building blocks is paramount, dictating the efficiency of synthesis and the purity of the final product. This compound is a cornerstone reagent for introducing D-serine into a peptide sequence using the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

The incorporation of non-proteinogenic D-amino acids, such as D-serine, is a critical strategy in drug design. It serves to enhance the metabolic stability of peptide therapeutics by increasing their resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life.[1] this compound is specifically designed for this purpose, featuring two key protecting groups whose strategic interplay is central to its utility:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group masks the α-amine of the D-serine. Its removal is typically achieved with a secondary amine base (e.g., piperidine), leaving acid-labile side-chain protecting groups intact.

-

The Trt (trityl) group: This bulky and highly acid-labile group protects the hydroxyl (-OH) side chain of D-serine. Its primary function is to prevent undesirable side reactions at the hydroxyl group during peptide coupling. Crucially, the trityl group can be cleaved under very mild acidic conditions, which do not affect more robust acid-labile groups (like Boc or tBu) or the linkage of the peptide to the solid support (e.g., Wang resin).[2] This orthogonality is key for advanced synthetic strategies.

This guide will provide the technical foundation and practical protocols to effectively utilize this versatile reagent.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 569.65 g/mol | [3] |

| Molecular Formula | C₃₇H₃₁NO₅ | [2][4] |

| CAS Number | 212688-51-2 | [5] |

| Appearance | White to slight yellow or beige powder | [4] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [6] |

| Storage Temperature | 2-8°C, protect from moisture | [3][6] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [4] |

The Strategic Role of Orthogonal Protecting Groups

The power of this compound lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting groups under a specific set of conditions while leaving other classes of protecting groups completely intact.

-

Nα-Fmoc Protection: The Fmoc group is the cornerstone of the primary synthesis cycle. It is quantitatively removed at the beginning of each coupling cycle using a solution of piperidine in DMF. This deprotection is rapid and clean, regenerating the free amine required for the subsequent amino acid coupling.

-

Side-Chain Trityl Protection: The trityl group shields the serine hydroxyl function. Its key feature is its extreme acid lability. It can be cleaved with dilute trifluoroacetic acid (TFA) (e.g., 1-5% TFA in Dichloromethane (DCM)) without cleaving the peptide from acid-sensitive resins like Wang or Rink Amide resins.[2] This allows for on-resin modification of the serine side chain, such as phosphorylation or glycosylation, a technique invaluable for synthesizing complex post-translationally modified peptides.[2]

The diagram below illustrates the orthogonal relationship between the Fmoc and Trt groups within the context of SPPS.

Caption: Orthogonal cleavage of Fmoc and Trt protecting groups.

Application in Solid-Phase Peptide Synthesis (SPPS): A Validated Protocol

The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is designed as a self-validating system, incorporating a crucial quality control checkpoint.

Context and Causality

The choice of reagents is critical. We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent due to its efficiency in forming an active ester with the Fmoc-amino acid. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the activation and coupling reactions. However, it is noteworthy that for sterically hindered couplings or residues prone to racemization, such as Fmoc-Cys(Trt)-OH, the use of a weaker base like 2,4,6-collidine is recommended to minimize this side reaction.[7]

Detailed Experimental Protocol: Coupling Cycle

Prerequisites: The synthesis begins with a resin-bound peptide chain that has undergone Fmoc deprotection, exposing a free N-terminal amine.

-

Amino Acid Activation (Pre-activation)

-

In a separate vessel, dissolve 4 equivalents (eq.) of this compound and 3.9 eq. of HBTU in a minimal volume of DMF.

-

Add 8 eq. of DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

-

Rationale: Pre-activation forms the reactive HOBt-ester of this compound, ensuring a rapid and efficient coupling reaction upon addition to the resin.

-

-

Coupling Reaction

-

Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Agitate the mixture (e.g., via nitrogen bubbling, orbital shaking, or vortexing) for 1-2 hours at room temperature.

-

Rationale: Agitation ensures that the activated amino acid has complete access to all available free amines on the solid support, driving the reaction to completion.

-

-

Washing

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (2-3 times) to prepare for the subsequent monitoring step or the next deprotection cycle.

-

Rationale: Extensive washing is critical for the purity of the final peptide. Failure to remove unreacted reagents will lead to their participation in subsequent steps, causing deletion sequences or side-product formation.

-

-

Quality Control: Monitoring Reaction Completion (Kaiser Test)

-

Take a small sample of the resin beads (approx. 1-2 mg).

-

Perform a Kaiser test (or an alternative ninhydrin-based test).

-

Interpretation:

-

Yellow/Colorless beads: Indicates a complete reaction (absence of primary amines). Proceed to the next Fmoc deprotection step.

-

Blue/Purple beads: Indicates an incomplete reaction (presence of unreacted primary amines). A second coupling (recoupling) is required. Repeat steps 1-3.

-

-

Rationale: This is a critical self-validating checkpoint. Proceeding without confirming complete coupling leads to the formation of N-1 deletion sequences, which are often difficult to separate from the target peptide during purification.

-

The overall workflow is visualized below.

Caption: SPPS cycle for coupling this compound.

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that enables precision and versatility in peptide synthesis. Its well-defined molecular weight of 569.65 g/mol and orthogonal protection scheme provide chemists with reliable control over the synthetic process.[3] By understanding the causality behind its activation and the strategic importance of its Trt side-chain protection, researchers can confidently incorporate D-serine to enhance peptide stability and execute advanced on-resin modifications. The adoption of rigorous, self-validating protocols, including essential checkpoints like the Kaiser test, is fundamental to achieving high-purity, high-fidelity synthetic peptides for research, diagnostics, and therapeutic development.

References

-

Fmoc-D-Hse(Trt)-OH | C38H33NO5 | CID 16218808. PubChem. [Link]

-

212688-51-2 this compound. Watanabe Chemical Industries, Ltd. [Link]

-

Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. [Link]

-

The Versatile Applications of Fmoc-D-Cys(Trt)-OH in Peptide Chemistry. Peptide Synthesis & Custom Peptide Experts. [Link]

-

The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Peptide Synthesis & Custom Peptide Experts. [Link]

-

What is the best way to product fmoc-Ser(trt)-OH?. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 212688-51-2 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 6. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

The Molecular Architecture of Fmoc-D-Ser(trt)-OH

An In-depth Technical Guide to the Structure and Application of Fmoc-D-Ser(trt)-OH

This guide provides an in-depth technical examination of N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-serine, commonly abbreviated as this compound. It is designed for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this critical building block. We will dissect its molecular architecture, explore the strategic rationale behind its protecting groups, and provide validated, field-tested protocols for its successful application.

This compound is a cornerstone reagent for the incorporation of D-serine into synthetic peptides. Its structure is not merely a combination of components but a carefully engineered construct designed for maximum efficiency and control in the complex environment of peptide synthesis. The molecule consists of three key moieties: the D-serine core, the temporary N-α-Fmoc protecting group, and the semi-permanent O-Trityl side-chain protecting group.

-

D-Serine Core : The use of the D-enantiomer of serine is a strategic choice often employed to increase the proteolytic stability of the final peptide or to mimic or antagonize the structure of natural D-amino acid-containing peptides.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group : This group temporarily protects the α-amino function of the D-serine. Its defining characteristic is its lability under mild basic conditions, typically using a secondary amine like piperidine.[1][2] This allows for its selective removal at each cycle of the synthesis without affecting other protecting groups.[3]

-

Trt (Trityl) Group : The bulky trityl group protects the hydroxyl (-OH) side-chain of serine. This prevents undesirable side reactions, such as O-acylation, during the activation and coupling steps of the synthesis. The Trityl group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, a critical feature of its orthogonal nature.[4]

Below is a diagram illustrating the distinct components of the molecule.

Caption: Mechanism of Fmoc group removal by piperidine.

Rationale for Trityl Side-Chain Protection

The hydroxyl group of serine is nucleophilic and can react with activated carboxylic acids. Without protection, this would lead to the formation of ester bonds and branched peptides during the coupling step, a catastrophic failure in synthesis. The trityl (Trt) group provides robust protection due to its significant steric bulk. [5] Compared to the tert-butyl (tBu) group, another common protecting group for serine, the trityl group is significantly more acid-labile. [4]This property is advantageous when synthesizing protected peptide fragments on highly acid-sensitive resins (like 2-chlorotrityl chloride resin), as the Trt group can be selectively removed under very mild acidic conditions that leave the peptide anchored to the resin. [6]

Experimental Protocols for Application in Fmoc-SPPS

The following protocols represent a self-validating system for the incorporation of this compound into a peptide sequence. Adherence to these steps, particularly the washing and monitoring stages, is critical for achieving high purity of the final product. The workflow assumes a standard manual synthesis on a 0.1 mmol scale.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Fmoc Deprotection

Causality : This step is designed to completely remove the N-terminal Fmoc group to expose the free amine for the subsequent coupling reaction. Two treatments are used to drive the reaction to completion.

-

To the peptide-resin (0.1 mmol), add 2 mL of 20% piperidine in N,N-Dimethylformamide (DMF).

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 1-3 one more time.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine and the DBF-adduct. This washing is critical to prevent side reactions in the next step.

Protocol 2: Coupling of this compound

Causality : This protocol utilizes HBTU, a common uronium salt-based coupling reagent, which converts the carboxylic acid of this compound into a highly reactive OBt active ester in the presence of a base. [7]This active ester then rapidly reacts with the free amine on the resin to form the peptide bond.

-

Prepare the activation solution:

-

Dissolve this compound (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution.

-

-

Allow the solution to pre-activate for 2-5 minutes. Do not pre-activate for excessive periods , as this can lead to side reactions.

-

Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitate the reaction mixture for 45-60 minutes at room temperature.

Protocol 3: Monitoring the Coupling Reaction (Kaiser Test)

Causality : The Kaiser (or ninhydrin) test is a qualitative method to detect the presence of free primary amines. [8]A positive result (blue beads) indicates that the coupling reaction is incomplete, as free amines remain on the resin. A negative result (yellow/colorless beads) indicates completion. This validation step is essential for ensuring the integrity of the final peptide sequence.

-

Prepare three solutions:

-

Solution A : 5 g ninhydrin in 100 mL ethanol.

-

Solution B : 80 g phenol in 20 mL ethanol.

-

Solution C : 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

-

Add 2-3 drops of each of the three solutions.

-

Heat the test tube at 110°C for 3-5 minutes.

-

Observe the color:

-

Positive (Blue beads/solution) : Incomplete coupling. Return to Protocol 2 and perform a second coupling.

-

Negative (Yellow/colorless beads/solution) : Complete coupling. Proceed with washing (5 x 2 mL DMF) to prepare for the next cycle.

-

Protocol 4: Final Cleavage and Deprotection

Causality : This step uses a strong acid (TFA) to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Trt group from D-serine. The "cocktail" includes scavengers to capture the highly reactive carbocations (e.g., the trityl cation) generated during cleavage, preventing them from re-attaching to sensitive residues like tryptophan or methionine. [8]

-

Caution : TFA is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment.

-

After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) (3 x 2 mL) and dry it under a stream of nitrogen for 30 minutes.

-

Prepare Reagent K cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add 2 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing 15 mL of cold diethyl ether.

-

A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Conclusion

This compound is a highly specialized and indispensable building block for modern peptide synthesis. Its utility is derived from a sophisticated molecular design that leverages the principle of orthogonal protection. The base-labile Fmoc group allows for iterative, temporary protection of the N-terminus, while the acid-labile Trityl group provides robust, semi-permanent protection for the serine side-chain. A thorough understanding of its structure, the mechanisms of its protecting groups, and the application of validated protocols are paramount for any researcher aiming to synthesize high-purity peptides containing D-serine for therapeutic, diagnostic, or basic research applications.

References

-

Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. Retrieved from YouTube. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link]

-

Fiveable. (n.d.). Fmoc Definition - Organic Chemistry Key Term. Retrieved from Fiveable website. [Link]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 334-343. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [Link]

- Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

PubChem. (n.d.). Fmoc-D-Hse(Trt)-OH. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Fmoc-N-Me-Ser(Trt)-OH. Retrieved from PubChem. [Link]

-

AAPPTec. (n.d.). Fmoc-Ser(Trt)-OH. Retrieved from AAPPTec website. [Link]

-

Indian Academy of Sciences. (2000). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 112(4), 457-464. [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 212688-51-2 this compound. Retrieved from Watanabe Chemical Industries website. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved from Ningbo Inno Pharmchem website. [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility of Fmoc-D-Ser(trt)-OH in DMF for Peptide Synthesis

Introduction

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the complete solubilization of reagents is not merely a preliminary step but a cornerstone of synthetic success. Incomplete dissolution of an Fmoc-protected amino acid can lead to diminished coupling efficiencies, resulting in deletion sequences that are often difficult to separate from the target peptide. This guide provides a detailed examination of the solubility of a crucial, yet sometimes challenging, building block: Fmoc-D-Ser(trt)-OH , within the most ubiquitous solvent in Fmoc-SPPS, N,N-Dimethylformamide (DMF) .

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the objective is to elucidate the physicochemical principles governing the dissolution process, offer field-tested methodologies for achieving clear solutions, and provide robust troubleshooting strategies. The content herein is structured to empower researchers, scientists, and drug development professionals with the expertise to navigate the nuances of this specific solute-solvent system, ensuring reproducibility and high purity in their synthetic workflows.

Physicochemical Properties of Core Components

A foundational understanding of the solute and solvent is paramount to mastering their interaction. The solubility of this compound in DMF is a direct consequence of the interplay between their distinct molecular architectures.

1.1 this compound: A Molecule of Contrasting Character

This compound is a derivative of the amino acid serine, engineered for stability and orthogonal protection in SPPS. Its structure is characterized by large, hydrophobic protecting groups appended to a polar core.

-

Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This bulky, aromatic group is essential for temporary amine protection but is highly nonpolar, contributing to potential aggregation via π-π stacking interactions.[1]

-

O-Trityl (Trt) Group: The triphenylmethyl (trityl) group protects the side-chain hydroxyl of serine. Its three phenyl rings render it exceptionally bulky and hydrophobic, further influencing the molecule's solubility profile.

-

D-Serine Backbone: The core amino acid structure, including the free carboxylic acid, provides a polar, hydrophilic element to the molecule.

This combination of a polar backbone with extensive nonpolar functionalities creates a molecule that requires a potent solvent capable of accommodating both characteristics.

1.2 N,N-Dimethylformamide (DMF): The Workhorse Solvent of SPPS

DMF is a colorless, polar, aprotic solvent with a high boiling point, valued for its exceptional ability to dissolve a vast array of organic compounds, including the majority of reagents used in peptide synthesis.[2][3] Its high dipolarity and hydrogen bond accepting ability effectively solvate polar and charged species involved in peptide bond formation.[4]

However, the utility of DMF is critically dependent on its purity. Over time, particularly with exposure to air and moisture, DMF can degrade into dimethylamine and formic acid.[5][6]

DMF → (CH₃)₂NH (Dimethylamine) + HCOOH (Formic Acid)

Dimethylamine, a secondary amine, is sufficiently basic to initiate the premature cleavage of the acid-labile Fmoc protecting group.[7][8] This undesired deprotection leads to the formation of deletion sequences (if it occurs during a wash step) or insertion sequences (if it occurs before the next coupling), severely compromising the purity of the final peptide product.[7][8] Therefore, the use of high-purity, amine-free, peptide-synthesis-grade DMF is non-negotiable.[9]

| Property | This compound | N,N-Dimethylformamide (DMF) |

| Molecular Formula | C₃₇H₃₁NO₅[10][11] | C₃H₇NO[1] |

| Molecular Weight | 569.65 g/mol [10][11] | 73.09 g/mol |

| Type | Protected Amino Acid | Polar Aprotic Solvent[2] |

| Key Features | Bulky, hydrophobic Fmoc & Trt groups; Polar serine core | High solvating power; Prone to degradation releasing dimethylamine[5][12] |

Solubility Profile and Influencing Factors

While product datasheets from suppliers like Sigma-Aldrich indicate that Fmoc-L-Ser(trt)-OH is soluble enough to prepare a 1% solution (10 mg/mL) in DMF for optical activity measurements, quantitative solubility limits are not extensively published in peer-reviewed literature.[13] Field experience demonstrates that while generally soluble, achieving a rapid and complete dissolution at standard SPPS concentrations (0.1 M to 0.5 M) can be challenging.[14]

Several interdependent factors govern this process:

-

Purity of Reagents: The quality of both the solid this compound and the DMF solvent is critical. Impurities can act as nucleation points or alter the solvent's properties. As discussed, aged or degraded DMF is a primary cause of synthetic failure.[5][15]

-

Intermolecular Aggregation: The large, flat aromatic surfaces of the Fmoc and Trityl groups can promote self-assembly through π-π stacking, leading to the formation of aggregates that are difficult for the solvent to break apart.[1][16]

-

Temperature: In line with thermodynamic principles, the solubility of most solids increases with temperature. Gentle warming can provide the necessary energy to overcome the lattice energy of the solid and disrupt intermolecular aggregation.

-

Mechanical Energy: Agitation through vortexing or sonication provides mechanical energy that breaks down solid particles and enhances the interaction between the solute and solvent molecules, accelerating the rate of dissolution.[14][17]

-

Concentration: At higher concentrations, the propensity for aggregation increases, and achieving complete solubility becomes more difficult. For particularly challenging sequences, working at a slightly lower concentration may be beneficial.

Validated Experimental Protocols

The following protocols provide a systematic approach to dissolving this compound in DMF, incorporating best practices to ensure success and troubleshoot potential issues.

3.1 Standard Dissolution Protocol

This protocol is suitable for routine preparation of this compound solutions for SPPS.

-

Reagent Verification: Ensure the use of high-purity, peptide-synthesis-grade DMF, preferably from a freshly opened bottle or a properly maintained solvent system. Visually inspect the DMF for any yellow discoloration, which can indicate degradation.

-

Weighing: Accurately weigh the required amount of this compound into a clean, dry, and appropriately sized glass vial.

-

Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.2 M to 0.5 M).

-

Mechanical Agitation: Immediately cap the vial and vortex vigorously for 1-2 minutes.[14]

-

Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the enhanced dissolution protocol.

3.2 Enhanced Dissolution Protocol (Troubleshooting)

If the standard protocol fails to yield a clear solution, apply the following steps sequentially.

-

Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.[17] The high-frequency sound waves provide intense localized energy to break up stubborn aggregates.

-

Gentle Warming: If sonication is insufficient, gently warm the solution in a water bath to approximately 30-37°C.[17] Agitate intermittently. Crucially, allow the solution to cool back to room temperature before adding it to the reaction vessel. Using a heated solution for coupling can increase the risk of side reactions, including racemization.[18]

-

Solvent Co-addition: For exceptionally difficult cases, the addition of a small percentage (e.g., 5-10% v/v) of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can enhance solubility.[17] This should be used as a last resort and tested on a small scale first, as it alters the solvent environment of the coupling reaction.

Caption: Workflow for dissolving this compound in DMF.

Causality of Common Issues and Self-Validating Systems

A robust protocol is one that anticipates and mitigates failure. The primary threat in this context is not just poor solubility but the downstream consequences of using impure DMF.

4.1 The Domino Effect of DMF Degradation

The degradation of DMF to dimethylamine is a critical failure point in Fmoc-SPPS.[6] The presence of this nucleophilic impurity initiates a cascade of undesirable side reactions.

Caption: Impact of DMF degradation on Fmoc-SPPS integrity.

4.2 Establishing a Self-Validating System

To ensure trustworthiness, your experimental setup should include inherent checks:

-

Solvent Log: Maintain a log for each bottle of DMF, noting the date it was opened. Discard bottles that have been open for an extended period or show signs of degradation.

-

Routine Ninhydrin Test: Perform a ninhydrin (Kaiser) test on the resin before a coupling step. A positive result (blue beads) indicates free amines. If this occurs unexpectedly (e.g., after a wash step with DMF), it strongly suggests premature deprotection caused by contaminated solvent.

-

Control Synthesis: When encountering persistent problems, run a short, simple control peptide synthesis with known good reagents to confirm the integrity of your DMF stock.

Conclusion

The solubility of this compound in DMF is a multifaceted issue that extends beyond simple physical dissolution. It is intrinsically linked to the chemical stability of the solvent and the complex structural nature of the protected amino acid. By understanding the underlying principles of molecular interaction, adhering to rigorous protocols for reagent handling and dissolution, and implementing self-validating checks within the workflow, researchers can effectively mitigate risks. This holistic approach ensures that the dissolution step serves as a reliable foundation for the successful synthesis of high-purity serine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

- Vertex AI Search. Solvents for Solid Phase Peptide Synthesis.

- Benchchem. Application Notes and Protocols: The Impact of Dimethylamine Impurity in Peptide Synthesis.

- Carl ROTH. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting.

- Benchchem. Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.

- de la Torre, B. G., & Albericio, F. (2020). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed.

- Carl ROTH. N,N-Dimethylformamide (DMF), 25 l, plastic.

- Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021-04-19).

- PubChem. Fmoc-D-Hse(Trt)-OH | C38H33NO5 | CID 16218808.

- ResearchGate. Regeneration of aged DMF for use in solid‐phase peptide synthesis.

- ResearchGate. Can contaminated dmf cause low yields in peptide synthesis?. (2021-04-30).

- Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Benchchem. Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols.

- Benchchem. A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Laboratory Solvents.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- National Institutes of Health (NIH). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

- Benchchem. Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies.

- Sigma-Aldrich. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4.

- Sigma-Aldrich. This compound Novabiochem 212688-51-2.

- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13).

- ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Sigma-Aldrich. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4.

- MedChemExpress. Fmoc-Ser-OH | Amino Acid Derivative.

- Sigma-Aldrich. Fmoc-Ser(Trt)-OH Novabiochem 111061-56-4.

- ChemicalBook. This compound.

- Sigma-Aldrich. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4.

- PubMed. factors affecting the dissolution rates of polydisperse powders. (1993-09-01).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 3. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]

- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Ser(trt)-OH Powder for Peptide Synthesis

This guide provides an in-depth analysis of the physical appearance and key characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-serine, commonly known as Fmoc-D-Ser(trt)-OH. Intended for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the quality and successful application of this critical reagent in solid-phase peptide synthesis (SPPS).

Core Visual Identification and Physical Properties

This compound is a derivative of the amino acid D-serine, specifically engineered for use in Fmoc-based peptide synthesis. The incorporation of the bulky trityl (Trt) protecting group on the hydroxyl side-chain and the base-labile Fmoc group on the alpha-amino terminus provides orthogonal control essential for the stepwise assembly of peptide chains.

The expected physical appearance of high-purity this compound is a crystalline or amorphous powder.[1] The color is a primary indicator of quality and is typically described as white to off-white .[2][3] Some suppliers may characterize it as white to a slight yellow or beige hue.[1] This slight coloration is not always indicative of impurity but warrants further investigation, as discussed in the following sections.

Summary of Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including calculating molar equivalents for coupling reactions and preparing stock solutions.

| Property | Value | Source(s) |

| CAS Number | 212688-51-2 | [1] |

| Molecular Formula | C₃₇H₃₁NO₅ | [1][2] |

| Molecular Weight | 569.65 g/mol | [1][2] |

| Typical Form | Powder / Crystalline Solid | [1][2] |

| Typical Color | White to off-white, slight yellow, or beige | [1][2][3] |

| Melting Point | ~200-210 °C (with decomposition) | [4] |

| Solubility | Soluble in DMSO (may require sonication), DMF | [2][5] |

Causality of Appearance: Factors Influencing Powder Characteristics

While a pure-white powder is often the expectation, variations in color and texture can occur. Understanding the underlying causes is crucial for troubleshooting and ensuring the integrity of the synthesis.

-

Residual Solvents: The manufacturing and purification process can sometimes leave trace amounts of solvents. While often not detrimental to performance, certain entrapped solvents can affect the crystal lattice and, consequently, the powder's color and flowability.

-

Oxidative Degradation: Although the trityl group offers robust protection, prolonged exposure to air and light, especially under improper storage conditions, can lead to minor degradation byproducts that may impart a yellowish tint.

-

Presence of Synthetic Intermediates: Incomplete reactions or suboptimal purification can result in the presence of precursors or side-products. For instance, residual starting materials could alter the overall appearance of the final product.

-

Hygroscopicity: Like many fine chemicals, this compound can absorb moisture from the atmosphere. This can cause the powder to clump and may impact its solubility characteristics and reactivity during peptide coupling.

Quality Assessment Workflow: A Self-Validating System

To ensure the reliability of peptide synthesis, a multi-step quality assessment of the incoming this compound raw material is recommended. This workflow serves as a self-validating system to confirm identity and purity before committing the material to a potentially lengthy and expensive synthesis.

Protocol 1: Visual Inspection

This initial step is a rapid, non-destructive screen for gross abnormalities.

-

Preparation: Place a small sample of the powder on a clean, white weighing paper or watch glass.

-

Color Assessment: Observe the powder under bright, neutral lighting. Compare its color to the specifications on the supplier's Certificate of Analysis (CoA). Note any significant deviation from the expected white to off-white range.

-

Form and Homogeneity: Examine the powder for a uniform, free-flowing consistency. The presence of large, hard clumps may indicate moisture absorption. Check for any non-homogenous particles or specks of different colors, which could signify contamination.

Protocol 2: Solubility Test

This test verifies the material's solubility in common SPPS solvents and can reveal insoluble impurities.

-

Solvent Selection: Choose a solvent in which the compound is known to be soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]

-

Preparation: Add approximately 5-10 mg of the powder to a clean, dry glass vial.

-

Dissolution: Add 1 mL of the chosen solvent. Cap the vial and vortex or agitate. High-purity material should dissolve completely to form a clear, colorless solution. Note that gentle warming or brief sonication may sometimes be required to facilitate dissolution.[5]

-

Observation: Inspect the solution against a dark background. The presence of suspended particles, cloudiness, or a persistent color indicates potential impurities.

Protocol 3: Thin-Layer Chromatography (TLC)

TLC is an accessible and powerful technique for assessing the purity of the amino acid derivative. It separates the main compound from potential impurities based on their differential mobility on a stationary phase. Supplier CoAs often report purity as ≥98% by TLC.[1]

-

Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F254). Draw a faint starting line with a pencil approximately 1 cm from the bottom.

-

Sample Preparation: Prepare a solution of the this compound powder in a suitable solvent (e.g., 1-2 mg/mL in DCM or ethyl acetate).

-

Spotting: Using a capillary tube, carefully spot a small amount of the prepared solution onto the starting line. Allow the solvent to evaporate completely.

-

Eluent System: Prepare a mobile phase. A common system for protected amino acids is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid (e.g., 95:5:0.1 DCM:MeOH:AcOH). The optimal ratio may require minor adjustments.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), where the Fmoc group will allow the compound to be seen as a dark spot.

-

Analysis: A high-purity sample should show a single, well-defined major spot. The presence of additional spots indicates impurities. Calculate the Retention Factor (Rf) value (distance traveled by spot / distance traveled by solvent front) and compare it to any available reference data.

Authoritative Recommendations for Handling and Storage

The chemical integrity, and thus the physical appearance, of this compound is contingent upon proper handling and storage.

-

Storage Temperature: There is variability in supplier recommendations, ranging from ambient (15-25°C) to refrigerated (2-8°C) or frozen (-20°C).[1][2][4] For long-term storage (>6 months) , refrigeration at 2-8°C is the most prudent choice to minimize the rate of any potential degradation.[4][6] For routine, short-term use, storage at room temperature is acceptable if the container is well-sealed.[1]

-

Atmosphere: Store the powder under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened.

-

Moisture and Light: Keep the container tightly sealed to prevent moisture absorption.[7] The use of desiccants in the storage container is advisable. Protect the material from direct light.

By adhering to these guidelines for visual inspection, quality verification, and proper storage, researchers and drug development professionals can ensure the integrity of their this compound, leading to more reliable and successful peptide synthesis outcomes.

References

-

Fmoc-D-Hse(Trt)-OH | C38H33NO5 | CID 16218808 - PubChem. PubChem.[Link]

-

Fmoc-Ser(Trt)-OH [111061-56-4] - Aapptec Peptides. Aapptec.[Link]

-

Safety Data Sheet - Aapptec. Aapptec.[Link]

-

SDS Sheets - CEM Corporation. CEM Corporation.[Link]

-

212688-51-2 this compound | Watanabe Chemical Industries, Ltd. Watanabe Chemical.[Link]

-

Fmoc-D-Ser-OH [116861-26-8] - Aapptec Peptides. Aapptec.[Link]

Sources

- 1. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Fmoc-D-Ser(trt)-OH in Solid-Phase Peptide Synthesis

Abstract

Fmoc-D-Ser(trt)-OH is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS), enabling the incorporation of D-serine residues into synthetic peptides. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-terminal protection and the bulky trityl (Trt) group for side-chain protection provides an orthogonal system essential for the controlled, stepwise assembly of complex peptide sequences. This guide provides an in-depth examination of the chemistry, strategic considerations, and detailed protocols for the effective use of this compound. We will explore the causal chemistry behind experimental choices, from protecting group strategy to cleavage conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The inclusion of D-amino acids like D-serine is a critical strategy in medicinal chemistry to enhance peptide stability against proteolysis and to modulate biological activity, making a thorough understanding of this reagent's application paramount.[1]

Introduction: The Strategic Importance of this compound

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the automated and efficient assembly of amino acid chains on a solid support.[2] The choice of building blocks is fundamental to the success of any synthesis. This compound is a specialized amino acid derivative designed for use in the widely adopted Fmoc/tBu synthesis strategy.[3]

Its utility stems from three key features:

-

The D-Configuration: Naturally occurring peptides are composed of L-amino acids. The incorporation of a D-amino acid, such as D-serine, introduces a non-natural stereochemistry. This is a deliberate design choice in drug development to create peptides with increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.[1] Furthermore, the D-configuration can induce novel secondary structures and alter receptor binding affinities, sometimes leading to enhanced potency.[1][4]

-

The Fmoc Protecting Group: The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[5] Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This deprotection condition is orthogonal to the acid-labile conditions used to cleave the final peptide from the resin and remove side-chain protecting groups, which is the foundation of the Fmoc-SPPS strategy.[3]

-

The Trityl (Trt) Side-Chain Protection: The hydroxyl group of the serine side chain is reactive and must be protected to prevent unwanted side reactions, such as O-acylation, during the coupling steps. The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group.[8] Its lability is tuned to be compatible with the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), while remaining stable during the repeated basic treatments for Fmoc removal.[8][9]

This guide will deconstruct the application of this compound within the Fmoc-SPPS workflow, providing both the "how" and the critical "why" behind each step.

The Core Chemistry: Understanding the Protecting Groups

A successful peptide synthesis hinges on a robust and orthogonal protecting group strategy. The choices of Fmoc for the α-amine and Trt for the serine side-chain are synergistic and purpose-driven.

The Nα-Fmoc Group: A Base-Labile Gatekeeper

The Fmoc group's function is to temporarily block the N-terminus, preventing self-polymerization and ensuring that amino acids are added one at a time in the desired sequence.[10]

Mechanism of Removal: The key to the Fmoc group's utility is the acidic nature of the proton at the C9 position of the fluorene ring system.[7] A base, typically a secondary amine like piperidine, abstracts this proton. This initiates a β-elimination reaction, cleaving the C-O bond and liberating the free amine of the peptide, along with a highly reactive dibenzofulvene (DBF) intermediate.[6][7]

Caption: Fmoc deprotection workflow.

The liberated DBF is an electrophile and can react with the newly freed amine, terminating the peptide chain. To prevent this, piperidine is used in excess, acting as both the cleavage agent and a scavenger for the DBF byproduct, forming a stable DBF-piperidine adduct that is easily washed away.

The O-Trityl Group: Acid-Labile Side-Chain Shield

The serine hydroxyl group is nucleophilic and can compete with the N-terminal amine during the coupling of the next amino acid, leading to branched peptides or other side products. The trityl group provides steric hindrance and electronic protection to prevent this.

Rationale for Trityl (Trt):

-

Acid Lability: The Trt group is highly sensitive to acid. The bond between the oxygen and the trityl carbocation is cleaved by strong acids like TFA. The stability of the resulting trityl cation makes this cleavage efficient under standard final deprotection conditions.[8][9][11]

-

Orthogonality: It is completely stable to the basic conditions (piperidine/DMF) used for Fmoc removal, ensuring the side chain remains protected throughout the entire chain assembly process.

-

Bulky Nature: The steric bulk of the three phenyl rings effectively shields the hydroxyl group from participating in unwanted reactions.

The selection of Trt over other possible protecting groups, like tert-Butyl (tBu), is often strategic. While tBu is also acid-labile, Trt is generally considered more labile and its cleavage generates a highly stable trityl cation, which must be effectively scavenged.[8][12]

Experimental Workflow: Incorporating this compound in SPPS

The incorporation of this compound follows the standard cyclical procedure of Fmoc-SPPS. Below is a detailed, step-by-step protocol with explanations for each action.

Materials and Reagents

| Reagent/Material | Specification | Supplier Example | Purpose |

| Resin | Rink Amide or Wang Resin (100-200 mesh) | Merck/Novabiochem | Solid support for peptide synthesis.[2][13] |

| Solvents | DMF (Peptide Synthesis Grade), DCM | Fisher Scientific | Resin swelling, washing, reaction medium. |

| Amino Acid | This compound | Bachem, ChemPep | Building block for D-serine incorporation. |

| Deprotection Reagent | 20% Piperidine in DMF (v/v) | In-house preparation or Sigma-Aldrich | Removal of Nα-Fmoc group.[13] |

| Coupling Reagents | HBTU, HATU, HOBt, DIPEA | Aapptec, CEM | Activation of carboxylic acid for amide bond formation.[2][14][15] |

| Cleavage Cocktail | Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT | In-house preparation | Cleavage from resin and side-chain deprotection.[16] |

| Washing Solvents | Isopropanol, Diethyl Ether (cold) | VWR | Washing and precipitation of crude peptide. |

Step-by-Step Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale.

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Swelling

-

Action: Place the resin in the reaction vessel. Add DMF and allow the resin to swell for at least 30-60 minutes.[13]

-

Causality: Swelling the polymer matrix is critical. It uncoils the polymer chains and makes the reactive sites deep within the resin beads accessible to reagents, ensuring efficient reactions. DMF is an excellent solvent for this purpose with polystyrene-based resins.

Step 2: Nα-Fmoc Deprotection

-

Action: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[6][13]

-

Causality: Standard conditions call for 20% piperidine.[7] A single, short treatment followed by a second ensures complete removal of the Fmoc group, which can be monitored by observing the UV absorbance of the DBF-piperidine adduct in the drained solution.[17] Incomplete deprotection will result in deletion sequences (peptides missing an amino acid).

Step 3: Washing

-

Action: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.

-

Causality: Residual piperidine is basic and will neutralize the incoming activated amino acid, preventing the coupling reaction from occurring. Thorough washing is non-negotiable for high-yield synthesis.

Step 4: Amino Acid Coupling

-

Action (Activation): In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and an additive like HOBt (3-5 eq.) in DMF. Add a base, typically DIPEA (6-10 eq.), to activate the amino acid. Allow pre-activation for 1-2 minutes.

-

Action (Coupling): Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Causality: The carboxyl group of the amino acid is not reactive enough to form an amide bond on its own. Coupling reagents like HBTU or HATU convert it into a highly reactive activated ester.[2][15] DIPEA is a non-nucleophilic base required to facilitate this activation.[10] Using a slight excess of reagents drives the reaction to completion. The Trt group on the serine side chain prevents it from being acylated during this step.

Step 5: Post-Coupling Wash

-

Action: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Causality: This step removes excess reagents and byproducts before proceeding to the next cycle. A small sample of resin can be taken for a qualitative ninhydrin test to confirm the absence of free amines, indicating a complete coupling reaction.

Step 6: Final Cleavage and Deprotection

-

Action: After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen. Add a cleavage cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)), and let it react for 2-4 hours.[16]

-

Causality: This is the final, critical step. TFA is a strong acid that cleaves the bond linking the peptide to the resin and simultaneously removes the acid-labile side-chain protecting groups, including the Trt group from D-serine.[5][18] The other components are "scavengers." During cleavage, highly reactive carbocations (especially the trityl cation) are generated.[11] These cations can re-attach to electron-rich amino acid side chains like tryptophan or methionine. Scavengers like triisopropylsilane (TIS) or thioanisole are nucleophilic and trap these cations, preventing side reactions and ensuring a pure final product.[12]

Step 7: Peptide Precipitation and Purification

-

Action: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Causality: Peptides are generally insoluble in diethyl ether, making it an effective solvent for precipitation, which separates the peptide from the soluble scavengers and cleaved protecting groups. The crude product is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]

Quality Control and Analysis

Ensuring the successful incorporation and integrity of the final peptide is crucial.

| Analytical Method | Purpose | Expected Outcome for this compound |

| RP-HPLC | Assesses purity and identifies impurities.[19][21][22] | A major peak corresponding to the target peptide. Purity is often >95% after purification.[20] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the final product.[19][21] | The observed mass should match the calculated theoretical mass of the desired peptide sequence. |

| Amino Acid Analysis | Quantifies the amino acid composition. | Confirms the presence of D-serine in the correct ratio relative to other amino acids. |

Conclusion

This compound is more than just a building block; it is a tool for sophisticated peptide design. Its proper use, grounded in a firm understanding of the underlying principles of SPPS and protecting group chemistry, allows scientists to create novel peptides with enhanced therapeutic potential. The orthogonality of the Fmoc and Trt groups provides a reliable framework for synthesis, while the D-configuration of the serine residue offers a proven strategy to overcome the metabolic instability of natural peptides. By following validated protocols and understanding the causal chemistry at each step—from resin swelling to the critical role of scavengers during cleavage—researchers can confidently and successfully incorporate this valuable reagent into their drug discovery and development workflows.

References

-

Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.

-

HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025-09-16).

-

Peptide Purification and Product Analysis. AltaBioscience.

-

Methods for Removing the Fmoc Group. Springer Nature Experiments.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

HPLC Analysis Methods for Peptide Characterization. (2024-11-13). Biovera.

-

Methods for Removing the Fmoc Group. (2025-08-10). ResearchGate.

-

Coupling Reagents. Aapptec Peptides.

-

Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025-11-03). PekCura Labs.

-

N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025-08-06).

-

Amino Acid Derivatives for Peptide Synthesis.

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.

-

Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26).

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Novabiochem® Coupling reagents. Merck.

-

Epimerisation in Peptide Synthesis. MDPI.

-

Application of the Trityl Group in Peptide Chemistry.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem.

-

Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases.

-

Fmoc Solid Phase Peptide Synthesis. ChemPep.

-

Overview of Solid Phase Peptide Synthesis (SPPS).

-

HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.

-

Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (2016-08-16). RSC Publishing.

-

Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PMC - NIH.

-

Peptide Hand Synthesis Part 8: Cleaving. (2022-07-12). YouTube.

-

Cleavage Cocktails; Reagent B. Aapptec.

-

Novabiochem® - Fmoc resin cleavage protocols. Merck.

-

WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides. Benchchem.

-

Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. (2018-07-17). PubMed.

Sources

- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Epimerisation in Peptide Synthesis [mdpi.com]

- 5. chempep.com [chempep.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 21. apexpeptidesupply.com [apexpeptidesupply.com]

- 22. biovera.com.au [biovera.com.au]

function of the trityl protecting group in peptide synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks into a predetermined sequence is paramount. However, the very reactivity that allows for the formation of peptide bonds also presents a significant challenge: the potential for undesirable side reactions involving the various functional groups present on amino acid side chains. To ensure the fidelity of the synthetic process, a strategy of temporary protection is employed. Protecting groups are chemical moieties that are selectively introduced to mask reactive functional groups, rendering them inert during the coupling reactions. An ideal protecting group must be easily introduced, stable under the conditions of peptide bond formation and N-terminal deprotection, and readily removable under conditions that do not compromise the integrity of the newly synthesized peptide.[1][2]

Among the arsenal of protecting groups available to the peptide chemist, the triphenylmethyl (trityl, Trt) group stands out as a versatile and widely utilized tool, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] Its enduring popularity stems from a unique combination of steric bulk, acid lability, and the ability to be chemically modified to fine-tune its properties.[3][5] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted functions of the trityl protecting group in peptide synthesis, from its core chemical principles to its practical applications and experimental protocols.

Core Principles of Trityl Protection: Steric Hindrance and Acid Lability

The effectiveness of the trityl group is rooted in its distinct structural and electronic characteristics. Composed of three phenyl rings attached to a central carbon atom, it is exceptionally bulky.[3] This steric hindrance is a key attribute, playing a crucial role in preventing unwanted side reactions at the protected site.[3][5]

The second defining feature of the trityl group is its susceptibility to cleavage under acidic conditions.[6][7] The mechanism of removal is an acid-catalyzed process, typically employing trifluoroacetic acid (TFA).[6] Protonation of the ether, thioether, or amide linkage to the trityl group leads to its cleavage, forming a highly stable trityl cation and liberating the deprotected functional group.[6] The stability of this cation is a critical factor governing the lability of the protecting group.

The Trityl Family: A Spectrum of Acid Sensitivity

The versatility of the trityl protecting group is significantly enhanced by the ability to modulate its acid lability through the introduction of substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, making the protecting group more susceptible to acid cleavage.[3][5] This has given rise to a family of trityl derivatives with a range of acid sensitivities, enabling their strategic use in orthogonal protection schemes.[3][4][5]

| Protecting Group | Structure | Relative Acid Lability |

| Trityl (Trt) | Standard | |

| 4-Methoxytrityl (MMT) | More labile than Trt | |

| 4,4'-Dimethoxytrityl (DMT) | More labile than MMT | |

| 4,4',4''-Trimethoxytrityl (TMT) | Most labile |

Table 1: Common trityl protecting groups and their relative acid lability. The lability increases with the number of electron-donating methoxy groups.[5]

This graduated lability allows for the selective removal of one type of trityl group in the presence of another, a powerful tool in the synthesis of complex peptides or those requiring on-resin modifications.[8] For instance, the highly acid-labile Mmt group can be removed under milder acidic conditions than the Trt group.[8]

Key Applications of the Trityl Group in Peptide Synthesis